molecular formula C21H19N5O2S2 B4065822 N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide

N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide

Cat. No. B4065822
M. Wt: 437.5 g/mol
InChI Key: HOYFLSGPNXEBOT-UHFFFAOYSA-N
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Description

“N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide” is a chemical compound that contains a 1,2,4-triazole moiety, which is known for its antifungal activity . The compound also comprises a pyridine-3-sulfonamide scaffold .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide via N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates which were further converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives .

Scientific Research Applications

Role in Fertility Impairment in Rice

The compound, when referred to as CBKinase1_002563, has been associated with fertility impairment in rice through the NADPH-Dependent H2O2 Signaling Pathway . The scaffold protein receptor for Activated C Kinase1 (RACK1) regulates multiple aspects of plants, including seed germination, growth, environmental stress responses, and flowering .

Delaying Salinity-Induced Senescence in Rice Leaves

As CBKinase1_014963, it has been found to delay salinity-induced senescence in rice leaves by regulating chlorophyll degradation . This is particularly important for maintaining the health and productivity of rice plants in saline conditions .

Anticancer Activity

When referred to as BRD-A03957522-001-01-2, the compound has been associated with anticancer activity . It has been used in the study of over 16,000 drug and small-molecule induced gene expression signatures .

Antibody Development

As BRD-A03957522-001-01-2, it has also been used in the development of antibodies . These antibodies have been tested in various applications including Western Blot (WB), Immunocytochemistry (ICC/IF), and Immunoprecipitation (IP) .

Small Modular Reactors (SMRs)

When referred to as SMR000172314, the compound has been associated with the development of Small Modular Reactors (SMRs) . SMRs have a power capacity of up to 300 MW(e) and their components may be mass manufactured in factories and then transported and installed on sites .

Anticancer Agents

As N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide, the compound has been synthesized and evaluated as a promising anticancer agent . It has shown promising cytotoxic activity against certain cell lines .

Drug Sensitivity

When referred to as BRD-A03957522-001-06-1, the compound has been used in the study of drug sensitivity . It has been used in the analysis of drug sensitivity data in the context of cancer research .

Chronic Thyroid Eye Disease Treatment

As BRD-A03957522-001-06-1, it has also been used in the treatment of Chronic Thyroid Eye Disease (TED) . It is being studied in a randomized, double-masked, placebo-controlled safety, tolerability, and efficacy study .

Mechanism of Action

Target of Action

CBKinase1_002563, also known as N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide, BRD-A03957522-001-01-2, CBKinase1_014963, BRD-A03957522-001-06-1, or SMR000172314, is a compound that primarily targets the Casein Kinase 1 (CK1) family . The CK1 family has been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Mode of Action

The compound interacts with its targets by binding to the CK1 isoforms, which have non-redundant and essential functions in cell survival and tumorigenesis . The precise mechanisms of activation and execution of ck1 in signaling platforms formed by innate adaptors mitochondrial antiviral signaling protein (mavs), stimulator of interferon genes protein (sting), and tir-domain-containing adapter-inducing interferon-β (trif), as well as its complex regulations, still remain elusive .

Biochemical Pathways

The CK1 family regulates key signaling pathways known to be critically involved in tumor progression . These pathways include those involved in cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

Result of Action

The molecular and cellular effects of the compound’s action involve the phosphorylation of key regulatory molecules, which can influence various cellular processes. This can lead to changes in cell cycle progression, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .

properties

IUPAC Name

N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-1,2-dihydroacenaphthylen-1-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2S2/c1-12-8-10-14(11-9-12)30(27,28)26-18-15-6-2-4-13-5-3-7-16(17(13)15)19(18)29-21-23-20(22)24-25-21/h2-11,18-19,26H,1H3,(H3,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYFLSGPNXEBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NNC(=N5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(5-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acenaphthen-1-yl]-4-methyl-benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 3
N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 4
N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 5
N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide
Reactant of Route 6
N-{2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-1,2-dihydro-1-acenaphthylenyl}-4-methylbenzenesulfonamide

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